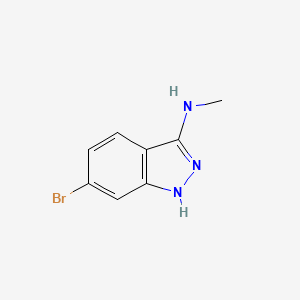

6-bromo-N-methyl-1H-indazol-3-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C8H8BrN3 |

|---|---|

分子量 |

226.07 g/mol |

IUPAC 名称 |

6-bromo-N-methyl-1H-indazol-3-amine |

InChI |

InChI=1S/C8H8BrN3/c1-10-8-6-3-2-5(9)4-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12) |

InChI 键 |

JOAJLTRLSSFKJV-UHFFFAOYSA-N |

规范 SMILES |

CNC1=NNC2=C1C=CC(=C2)Br |

产品来源 |

United States |

The Indazole Scaffold: a Privileged Structure in Drug Discovery

The indazole, or benzopyrazole, is a bicyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. tandfonline.com This heterocyclic system has proven to be of immense pharmacological importance, serving as the foundational structure for a multitude of compounds with therapeutic potential. tandfonline.comresearchgate.net Although rare in nature, with only a few natural products containing this moiety having been isolated, synthetic indazole derivatives have demonstrated a wide array of biological activities. tandfonline.comnih.gov

The journey of indazoles in medicine began decades ago, with the marketing of the anti-inflammatory drug Benzydamine in 1966. researchgate.net Since then, the versatility of the indazole nucleus has led to its incorporation into drugs targeting a broad spectrum of diseases. benthamdirect.comnih.gov Marketed drugs such as the anti-cancer agents Axitinib and Pazopanib, the antiemetic Granisetron, and the multi-kinase inhibitor Entrectinib all feature the indazole core, highlighting its significance in modern pharmacology. researchgate.net

The pharmacological diversity of indazole derivatives is extensive, with research demonstrating their efficacy as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents. benthamdirect.comnih.gov This wide range of activities has cemented the indazole scaffold as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. benthamdirect.com The planarity of the indazole ring system and the ease of substitution at various positions allow for the fine-tuning of molecular properties to achieve desired therapeutic effects. tandfonline.com

The Strategic Importance of 6 Bromo N Methyl 1h Indazol 3 Amine As a Core Scaffold

The specific compound, 6-bromo-N-methyl-1H-indazol-3-amine, has been identified as a particularly valuable starting material in the synthesis of novel drug candidates. Its structure combines several key features that make it an attractive scaffold for medicinal chemists.

The 1H-indazole-3-amine portion of the molecule is recognized as an effective "hinge-binding" fragment. nih.gov This is a critical feature in the design of kinase inhibitors, a major class of cancer therapeutics. The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the enzyme, and binding to this region is often essential for potent inhibition. The 1H-indazole-3-amine moiety has demonstrated its ability to form key hydrogen bonds within this region, as seen in the kinase inhibitor Linifanib. nih.gov

Furthermore, the presence of a bromine atom at the 6-position significantly enhances the synthetic utility of the molecule. chemimpex.com Halogen atoms, such as bromine, are versatile functional groups that can participate in a wide range of chemical reactions, most notably in metal-catalyzed cross-coupling reactions like the Suzuki and Heck couplings. rsc.orgevitachem.com These reactions allow for the introduction of diverse molecular fragments at the 6-position, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of a compound's biological activity.

The methyl group at the 1-position of the indazole ring also plays a role in defining the molecule's properties. It can influence the compound's solubility, metabolic stability, and binding interactions with its biological target. The synthesis of 6-bromo-1-methyl-1H-indazol-4-amine, a closely related derivative, typically involves the bromination of 1-methyl-1H-indazole followed by amination. evitachem.com

Current Research on 6 Bromo N Methyl 1h Indazol 3 Amine and Its Derivatives

Synthesis of the 6-Bromoindazole Core Structure

The formation of the 6-bromoindazole scaffold is a critical step that relies on established methods for building the bicyclic indazole ring system and regioselective introduction of the bromine substituent.

Cyclization Reactions for 1H-Indazole Ring Formation

The construction of the 1H-indazole ring is typically achieved through cyclization reactions of appropriately substituted benzene (B151609) derivatives. researchgate.net A common strategy involves the use of ortho-substituted anilines or benzonitriles as starting materials. For instance, the condensation of 4-bromo-2-fluorobenzonitrile (B28022) with hydrazine (B178648) is a known method to produce the 3-amino-6-bromo-1H-indazole intermediate. nih.govnih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where hydrazine displaces the fluorine atom, followed by an intramolecular cyclization. chemrxiv.org

Alternative cyclization strategies include:

From o-Toluidines: Diazotization of o-toluidine (B26562) derivatives followed by ring closure. chemicalbook.com

From 2-Alkynylanilines: A diazotization-cyclization protocol can be applied to o-alkynylanilines to yield 3-substituted 1H-indazoles. chemicalbook.com

From 2-Haloacetophenones: A one-pot synthesis involving Cu-catalyzed amination with methylhydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com

Intramolecular Ullmann Reaction: The hydrazone formed from the condensation of a substituted benzene derivative with methylhydrazine can undergo an intramolecular Ullmann reaction to form the 1H-indazole. thieme-connect.com

Electrochemical Cyclization: An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones provides a modern approach to 1H-indazole derivatives. rsc.org

These methods offer various pathways to the indazole core, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Regioselective Halogenation Strategies (Bromination)

The introduction of a bromine atom at the C6 position of the indazole ring requires careful control of the reaction conditions to ensure regioselectivity. Direct bromination of the 1H-indazole ring can be challenging due to the presence of multiple reactive sites.

One effective method involves the use of N-bromosuccinimide (NBS) as a brominating agent. rsc.org The regioselectivity of the bromination can be influenced by the substituents already present on the indazole ring. For instance, the presence of certain directing groups can favor bromination at specific positions. rsc.org In some cases, the bromination is performed on a precursor molecule before the cyclization to form the indazole ring. For example, the bromination of 2-methylbenzoic acid can be a step in a multi-step synthesis of 6-bromo-1H-indazole derivatives. researchgate.net

Metal-free halogenation of 2H-indazoles has also been reported, offering an environmentally friendly approach. rsc.orgnih.gov By carefully tuning the reaction conditions, it is possible to achieve mono- or poly-halogenation with high selectivity. rsc.orgnih.gov

N-Methylation and Amination Approaches on the Indazole Ring System

With the 6-bromoindazole core in hand, the subsequent steps involve the introduction of the methyl group at the N1 position and the amine group at the C3 position.

Direct N-Alkylation Protocols

The N-alkylation of indazoles can often lead to a mixture of N1 and N2 alkylated products. researchgate.netbeilstein-journals.org However, various strategies have been developed to achieve regioselective N-methylation. The choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio. researchgate.netbeilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has shown to be a promising system for selective N1-alkylation of indazoles. nih.gov Another approach involves using dimethyl carbonate as a methylating agent, which, although may require longer reaction times, allows for the separation of the desired N1-methylated product. acs.org

Pfizer chemists have reported a highly selective N2 alkylation of indazoles using alkyl 2,2,2-trichloroacetimidates under acidic conditions, where no N1 isomer was observed. wuxibiology.com Computational studies have provided insights into the factors governing this selectivity, highlighting the energetic preference for the N2 alkylation pathway. wuxibiology.com

Selective Amine Group Introduction

The introduction of an amine group at the C3 position is a key step in the synthesis of the target compound. One common method involves the reaction of a 2-halobenzonitrile derivative with hydrazine hydrate (B1144303), which directly yields a 3-aminoindazole. chemrxiv.orgchemicalbook.com For example, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate in refluxing n-butanol gives 3-aminoindazole. chemicalbook.com

Another strategy involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection/cyclization sequence to afford the substituted 3-aminoindazole. organic-chemistry.org This method provides a versatile route to various 3-aminoindazole derivatives.

Advanced Functionalization Strategies for this compound Derivatives

Once this compound is synthesized, the bromine atom at the C6 position serves as a versatile handle for further functionalization through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the creation of diverse chemical libraries for drug discovery and other applications.

A key transformation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of the 6-bromoindazole with various boronic acids or boronic esters to form C-C bonds. nih.govrsc.org This has been utilized to introduce aryl and heteroaryl groups at the C6 position. For example, the synthesis of kinase inhibitors has been achieved by introducing a boronic ester group to this compound, followed by a Suzuki coupling with an appropriate aryl halide. nih.gov

Other advanced functionalization strategies include:

Heck Coupling: This reaction can be used to introduce alkenyl groups. rsc.org

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, enabling the introduction of various amine-containing substituents.

These advanced functionalization strategies significantly expand the chemical space accessible from this compound, making it a valuable building block in the synthesis of complex molecules. chemimpex.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 6-position of the indazole ring makes this compound an excellent substrate for these transformations. chemimpex.com

The Suzuki-Miyaura coupling is a widely used reaction that forms a new carbon-carbon bond between an organoboron compound and a halide. rsc.org In the context of this compound, this reaction can be used to introduce a variety of aryl or heteroaryl groups at the 6-position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.orguwindsor.ca Studies on related bromo-indazole systems have demonstrated the feasibility of Suzuki-Miyaura couplings, often employing catalysts like Pd(dppf)Cl2 and a base such as cesium carbonate in a mixed solvent system. rsc.orgrsc.org Microwave irradiation has also been shown to accelerate these reactions for other bromoindazoles. researchgate.net

The Heck coupling reaction provides a method for the arylation of alkenes. While specific examples for this compound are not extensively detailed in the provided results, the general applicability of Heck reactions to bromo-heterocycles is well-established. nih.gov This reaction would involve the coupling of the bromo-indazole with an alkene in the presence of a palladium catalyst and a base.

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination , which is used to form carbon-nitrogen bonds. This reaction could be employed to couple this compound with various amines, further functionalizing the indazole core. researchgate.netnih.gov The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand (like BINAP), and a base. researchgate.netchemspider.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Indazole Scaffolds

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | Bromo-indazole, Arylboronic acid | Pd(dppf)Cl2, Cs2CO3 | Aryl-substituted indazole | rsc.orgrsc.org |

| Suzuki-Miyaura | 3-Bromoindazoles, Boronic acids | Pd(PPh3)4, Cs2CO3, Microwave | 3-Arylindazoles | researchgate.net |

| Heck Coupling | Bromo-heterocycle, Alkene | Palladium catalyst, Base | Alkene-substituted heterocycle | nih.gov |

| Buchwald-Hartwig | Bromo-compound, Amine | Pd(OAc)2, BINAP, Cs2CO3 | N-Aryl compound | researchgate.net |

Nucleophilic Substitution Reactions on the Halogenated Indazole Scaffold

The bromine atom on the this compound scaffold is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. While direct examples for the N-methylated amine at the 3-position are sparse in the provided results, the reactivity of the bromo-indazole core is well-documented.

The bromine atom can be replaced by various nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under conditions that facilitate nucleophilic aromatic substitution (SNAr). The specific conditions, such as the choice of solvent and base, are crucial for the success of these transformations. For instance, a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, undergoes cyclization with hydrazine, demonstrating the reactivity of the halogenated benzonitriles towards nucleophiles. chemrxiv.org

Copper-catalyzed N-arylation is another method to form C-N bonds and can be considered an alternative to palladium-catalyzed methods for certain substrates. beilstein-journals.org

Click Chemistry and Other Heterocycle Annulation Approaches

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most well-known example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While direct application of click chemistry to this compound is not explicitly detailed, the synthesis of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core has been reported. researchgate.netresearchgate.net This involves a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, suggesting the potential to functionalize the indazole scaffold with triazole rings. researchgate.netresearchgate.net

Heterocycle annulation involves the construction of a new ring fused to the existing indazole core. Visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides with alkenes or alkynes has been developed for the synthesis of pyrido[1,2-a]indol-6(7H)-ones, indicating that similar strategies could potentially be applied to bromo-indazoles to build more complex heterocyclic systems. rsc.org

Green Chemistry Approaches and Process Optimization in 6-Bromoindazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of indazole derivatives, several green approaches have been explored.

Microwave-assisted synthesis has been shown to be an effective green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govmdpi.com For instance, the Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles has been successfully carried out under microwave irradiation. researchgate.net

The use of less hazardous solvents and catalysts is another key aspect of green chemistry. Research into the synthesis of indazoles has explored alternatives to costly and toxic heavy metals like palladium, although palladium remains a highly efficient catalyst for many transformations. researchgate.net The development of catalytic systems that can be used in greener solvents, such as water or ethanol, is an active area of research. rsc.org

Process optimization is crucial for the large-scale, economical, and safe production of chemical compounds. This includes optimizing reaction conditions to maximize yield and minimize byproducts. For example, a study on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine involved a highly regioselective bromination and a selective cyclization step to create an efficient route to the functionalized heterocycle. chemrxiv.org Furthermore, the development of a thermodynamically driven, highly selective N1-alkylation of indazoles highlights the importance of understanding reaction mechanisms for process improvement and scalability. rsc.org

Antineoplastic Activity in In Vitro and In Vivo Models

Derivatives based on the 6-bromo-1H-indazole framework have demonstrated notable anticancer properties, including the ability to inhibit cancer cell growth and induce programmed cell death. researchgate.netresearchgate.net Research highlights the potent anticancer activity of these compounds across various cancer cell lines and their role in modulating key cellular pathways involved in tumor progression. researchgate.net

The cytotoxic effects of 6-bromo-1H-indazole derivatives have been evaluated against a range of human cancer cell lines. A series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were assessed for their ability to inhibit the viability of liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells using the MTT reduction assay. researchgate.net Among the synthesized compounds, two derivatives in particular, 11c and 11d , displayed higher inhibitory activity against the HEP3BPN 11 liver cancer cell line than the standard chemotherapeutic agent, methotrexate. researchgate.net

In a separate study, a series of 1H-indazole-3-amine derivatives were designed and evaluated for their inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One compound, 6o , emerged as a particularly promising agent, showing a potent inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. nih.gov Notably, this compound exhibited selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293), which had an IC₅₀ of 33.2 µM. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected 6-bromo-1H-indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative | Cancer Cell Line | Activity/IC₅₀ | Reference |

|---|---|---|---|---|

| 6-bromo-1-cyclopentyl-1H-indazole amides | 11c | HEP3BPN 11 (Liver) | Higher inhibition than methotrexate | researchgate.net |

| 6-bromo-1-cyclopentyl-1H-indazole amides | 11d | HEP3BPN 11 (Liver) | Higher inhibition than methotrexate | researchgate.net |

| 1H-indazole-3-amine derivatives | 6o | K562 (Leukemia) | 5.15 µM | nih.gov |

| 1H-indazole-3-amine derivatives | 6o | A549 (Lung) | >50 µM | nih.gov |

| 1H-indazole-3-amine derivatives | 6o | PC-3 (Prostate) | >50 µM | nih.gov |

The mechanism underlying the antineoplastic effects of these derivatives often involves the induction of apoptosis (programmed cell death) and interference with the cell cycle. researchgate.netnih.gov The 6-bromo-1H-indazole scaffold is associated with the inhibition of key cellular pathways that control cell cycle progression and apoptosis. researchgate.net For instance, further investigation into the activity of compound 6o confirmed its ability to affect apoptosis and the cell cycle in a concentration-dependent manner. nih.gov The proposed mechanism involves the inhibition of the Bcl2 family of anti-apoptotic proteins and interference with the p53/MDM2 pathway, a critical regulator of cell cycle arrest and apoptosis. nih.gov

Antimicrobial Efficacy

In addition to their anticancer potential, 6-bromo-1H-indazole derivatives have been explored for their antimicrobial properties. researchgate.netbanglajol.info These compounds have shown promise against a variety of microbial pathogens, including both bacteria and fungi. researchgate.netbanglajol.info

A series of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy. researchgate.netbanglajol.info Several of these compounds expressed moderate to good inhibitory activity when tested against various bacterial strains. researchgate.netbanglajol.info The proposed mechanism for these indazole derivatives may involve the inhibition of essential bacterial enzymes required for processes like cell wall synthesis or DNA replication. researchgate.net

The same series of 1,2,3-triazole derivatives of 6-bromo-1H-indazole were also tested against fungal strains. researchgate.netbanglajol.info The results indicated that several of the synthesized compounds demonstrated moderate to good antifungal activity when compared with standard antifungal drugs. researchgate.netbanglajol.info

Table 2: Antimicrobial Spectrum of 6-bromo-1H-indazole Triazole Derivatives This table is interactive. You can sort and filter the data.

| Organism Type | Activity Level | Reference |

|---|---|---|

| Bacteria (Gram-positive & Gram-negative) | Moderate to Good Inhibition | researchgate.netbanglajol.info |

A significant strategy in combating antibiotic resistance is the use of compounds that can enhance the effectiveness of existing antibiotics. nih.gov Researchers have developed 6-bromoindazole analogs as potential inhibitors of bacterial cystathionine-γ-lyase, an enzyme whose inhibition can significantly boost the antibacterial effect of certain antibiotics. nih.gov To explore this, methods were developed for the synthesis of 6-bromoindazole analogs such as MNS3 and MNS4 . nih.gov These compounds were specifically designed as potentiators, and their ability to enhance the antimicrobial activity of the antibiotic gentamicin (B1671437) was assessed. nih.gov This approach highlights a dual benefit: directly inhibiting bacterial growth and overcoming resistance mechanisms. nih.gov

Enzyme and Receptor Modulation Studies

The versatility of the this compound core is evident in the diverse array of enzymes and receptors its derivatives have been designed to target.

Derivatives of this compound have demonstrated significant potential as kinase inhibitors, a class of drugs that can block the action of kinases, enzymes that are crucial for cell signaling and growth. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, enabling potent interactions with the ATP-binding site of various kinases. nih.gov

CDK8/19: A notable area of research has been the development of inhibitors for Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. nih.gov These kinases are components of the Mediator complex, which regulates gene transcription. nih.gov Dysregulation of CDK8 is implicated in several cancers, including colon, breast, and prostate cancer. nih.gov Medicinal chemistry efforts have focused on optimizing derivatives to achieve high potency and selectivity for CDK8/19. For instance, a trisubstituted pyridine (B92270) derivative of the this compound scaffold was identified as a potent inhibitor of both CDK8 and CDK19. nih.gov Further optimization of this series aimed to improve pharmacokinetic properties for in vivo studies. nih.gov

VEGFR-2, FGFR1, Pim Kinases, Bcr-Abl: The 1H-indazole-3-amine core is also present in multi-kinase inhibitors like Linifanib, which targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1), both crucial for tumor angiogenesis. nih.gov While direct inhibitory data for this compound derivatives on the full spectrum of these kinases is part of ongoing research, the structural motif is a validated pharmacophore for targeting a range of tyrosine kinases. The design of novel indazole derivatives often involves molecular hybridization strategies to create compounds with broad-spectrum anti-tumor activity. nih.govresearchgate.net For example, a series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activity against cancer cell lines, with some compounds showing promising effects. nih.govresearchgate.net

Table 1: Kinase Inhibition by this compound Derivatives

| Derivative Class | Target Kinase(s) | Reported Activity | Reference |

|---|---|---|---|

| Trisubstituted Pyridines | CDK8, CDK19 | Potent inhibition of CDK8 and CDK19. nih.gov | nih.gov |

| General Indazole-3-amines | VEGFR-2, FGFR1 | The core structure is a key component of multi-kinase inhibitors targeting these receptors. nih.gov | nih.gov |

| Novel Synthesized Derivatives | Not specified | Showed inhibitory effects against various cancer cell lines. nih.govresearchgate.net | nih.govresearchgate.net |

| Hybrid Compounds | CDK8, CDK19 | A hybridization approach led to the discovery of highly potent and selective CDK8/19 inhibitors. nih.gov | nih.gov |

Beyond kinases, the structural framework of this compound has been explored for its interaction with other enzyme families. The development of promiscuous kinase inhibitors based on a similar N-(1H-pyrazol-3-yl)pyrimidin-4-amine core highlights the potential for these scaffolds to interact with a wide range of ATP-binding sites. nih.gov This suggests that derivatives of this compound could be investigated for their effects on other ATP-dependent enzymes.

The ability of this compound derivatives to act as ligands for various receptors is a key aspect of their biological activity. The core structure provides a versatile platform for designing molecules with specific binding affinities. The Automated Topology Builder (ATB) and Repository provides tools for studying the molecular dynamics and potential interactions of such compounds with biological targets, which can aid in the design of new ligands. uq.edu.au The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, structurally related to the indazole-amine core, has been used to develop selective kinase inhibitors by modifying residues to enhance binding affinity and selectivity for specific targets like CDK16. nih.gov

Anti-Inflammatory Properties in Preclinical Models

The Mediator complex, which is targeted by some derivatives of this compound, plays a role in the immune response and inflammation. nih.gov This provides a rationale for investigating these compounds for anti-inflammatory properties. While direct preclinical data on the anti-inflammatory effects of this compound itself is not extensively detailed in the provided context, the known involvement of its targets in inflammatory pathways suggests this as a promising area for future research. The diverse biological activities of substituted indazole derivatives include anti-inflammatory effects. nih.gov

Exploratory Research in Neurodegenerative Disease Models

The role of certain kinases in the pathophysiology of neurodegenerative diseases has opened up new avenues for research. For instance, Cyclin-Dependent Kinase 16 (CDK16), which is highly expressed in post-mitotic tissues like the brain, is a potential target. nih.gov The development of kinase inhibitors based on scaffolds similar to this compound for neurological targets is an emerging field. nih.gov The ability to design selective inhibitors for kinases implicated in neurodegeneration could offer novel therapeutic strategies.

Molecular Mechanisms of Action and Target Identification

Elucidation of Specific Protein-Ligand Interactions and Binding Modes

Detailed studies elucidating the specific protein-ligand interactions and binding modes of 6-bromo-N-methyl-1H-indazol-3-amine are not currently available. However, the broader class of indazole derivatives is well-documented for its interaction with various protein targets, particularly kinases.

The 1H-indazole-3-amine scaffold is recognized as an effective hinge-binding fragment. This is exemplified in compounds like Linifanib, where the indazole moiety plays a crucial role in binding to the hinge region of tyrosine kinases. Similarly, the 1H-indazole-3-amide structure in Entrectinib is vital for its potent antitumor activity. These examples suggest that the indazole core of this compound could potentially interact with the ATP-binding site of various kinases. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor, facilitating anchoring to the kinase hinge region. The bromine atom at the 6-position may contribute to binding through halogen bonding or by influencing the electronic properties of the ring system, potentially enhancing binding affinity and selectivity.

For other related compounds, such as 6-(Aminomethyl)-1H-indazol-3-amine, the aminomethyl and amine groups are proposed to form hydrogen bonds and electrostatic interactions with the active sites of their target enzymes or receptors. This highlights the general capacity of substituted indazoles to engage in specific molecular interactions that modulate the activity of biological targets.

Identification of Key Cellular Pathways Affected (e.g., p53/MDM2, Bcl-2 Family Regulation)

While direct evidence for the effect of this compound on specific cellular pathways is scarce, research on closely related indazole derivatives points towards potential involvement in critical cancer-related signaling cascades, including the p53/MDM2 pathway and the regulation of the Bcl-2 family of proteins.

A study on a series of 1H-indazole-3-amine derivatives identified a compound, designated as 6o , which demonstrated promising anti-cancer activity. Mechanistic studies revealed that compound 6o could induce apoptosis and affect the cell cycle in a concentration-dependent manner. This was proposed to occur through the inhibition of Bcl-2 family members and the p53/MDM2 pathway. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is often suppressed in cancer cells through interaction with its negative regulator, MDM2. Compounds that can disrupt the p53-MDM2 interaction can restore p53 function and promote cancer cell death.

Furthermore, the Bcl-2 family of proteins are central regulators of apoptosis. Anti-apoptotic members like Bcl-2 and Bcl-xL prevent cell death, and their overexpression is a common mechanism of cancer cell survival. The ability of indazole derivatives to modulate these proteins suggests a potential mechanism for inducing apoptosis in cancerous cells. For instance, a synthesized indole-coumarin hybrid containing a bromo-substituent was found to be a probable inhibitor of Bcl-2 and Bcl-xL. nih.gov

Given these findings, it is plausible that this compound could exert its biological effects by modulating these or similar pathways. However, without direct experimental evidence, this remains a hypothesis based on the activities of its structural analogs.

Mechanistic Basis of Selective Activity and Off-Target Effects

The selective activity of a drug candidate is a crucial determinant of its therapeutic potential, minimizing toxicity by reducing interactions with unintended biological targets. For indazole-based compounds, selectivity is often achieved through specific interactions with the target protein.

The structural features of this compound, including the N-methyl group and the bromine substituent, would play a significant role in defining its selectivity profile. The N-methylation can influence the compound's conformation and hydrogen bonding capacity, potentially favoring binding to a specific subset of proteins. The bromine atom can participate in halogen bonds, which are highly directional and can contribute to specific and high-affinity binding to a target protein, while also influencing the compound's metabolic stability and pharmacokinetic properties.

Research on other indazole derivatives has shown that modifications to the indazole core can significantly impact selectivity. For example, a study on 1H-indazole-3-amine derivatives highlighted a compound (6o ) that exhibited promising inhibitory effects against the K562 chronic myeloid leukemia cell line with significant selectivity over normal cells (HEK-293). This selectivity is likely due to subtle differences in the binding pockets of the target proteins in cancer versus normal cells, which are exploited by the specific chemical features of the compound.

Information regarding the off-target effects of this compound is not available. Generally, off-target effects arise from the compound binding to proteins other than its intended therapeutic target. For kinase inhibitors, which is a likely class for this compound based on its scaffold, off-target effects can result from binding to other kinases due to the conserved nature of the ATP-binding site. A comprehensive kinase profiling study would be necessary to determine the selectivity and potential off-target effects of this compound.

Structure Activity Relationship Sar Studies and Lead Optimization of 6 Bromo N Methyl 1h Indazol 3 Amine Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of 6-bromo-N-methyl-1H-indazol-3-amine derivatives can be profoundly influenced by the placement and chemical nature of different substituents. Key areas of modification include the halogen atom on the indazole ring, the N-methyl group, the amine functionality, and other peripheral groups.

Impact of Halogen Atom Substitutions (e.g., Bromine, Fluorine, Chlorine)

The halogen atom at the 6-position of the indazole ring plays a significant role in the molecule's interaction with its biological targets. The substitution of bromine with other halogens like fluorine or chlorine can lead to notable changes in activity.

Halogen substitutions can influence a compound's properties in several ways:

Size and Steric Hindrance: The size of the halogen atom (I > Br > Cl > F) can affect how the molecule fits into a binding pocket. In some instances, a larger atom like bromine may be optimal, while in others, a smaller fluorine atom might be preferred to avoid steric clashes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com This can lead to a longer duration of action for the drug.

Research on various heterocyclic compounds has demonstrated the significant impact of halogen substitution on biological activity. For example, studies on flavonoid derivatives have shown that the presence and type of halogen atom can significantly affect their antimicrobial properties. nih.gov In some kinase inhibitors, the specific placement of halogen atoms is crucial for achieving high potency and selectivity. nih.gov For instance, in a series of 6-substituted aminoindazole derivatives, the introduction of a fluoro group at the para position of a benzyl (B1604629) substituent dramatically increased cytotoxic potency, highlighting the importance of this halogen. nih.gov

| Halogen | Atomic Radius (pm) | Electronegativity (Pauling Scale) | Key Effects on Biological Activity |

| Fluorine (F) | 57 | 3.98 | Can increase metabolic stability, alter electronic properties, and enhance binding affinity through specific interactions. nih.govmdpi.com |

| Chlorine (Cl) | 79 | 3.16 | Often used as a bioisostere for other groups, can influence lipophilicity and binding interactions. nih.gov |

| Bromine (Br) | 94 | 2.96 | The bromine at the 6-position of the indazole ring in the parent compound enhances reactivity and serves as a key building block for further modifications. chemimpex.com |

Effects of N-Methylation and Modifications of the Amine Group

The N-methyl group at the 1-position of the indazole ring and the amine group at the 3-position are critical for the biological activity of this class of compounds.

N-Methylation: The presence of the methyl group on the indazole nitrogen (N1) is often crucial for activity. This modification can serve several purposes:

Preventing Tautomerization: It locks the indazole in the 1H-tautomeric form, which is generally more stable and can be essential for proper binding to the target. nih.gov

Improving Potency and Selectivity: The N1-alkyl group can make important contacts within the binding site of a target protein, thereby enhancing potency and selectivity. rsc.org

Enhancing Cell Permeability: The methyl group can increase lipophilicity, which may improve the molecule's ability to cross cell membranes.

Modifications to the N-methyl group, such as replacing it with other alkyl groups (e.g., ethyl), have been explored in various indazole series. researchgate.net However, in many cases, the N-methyl group is found to be optimal.

Amine Group Modifications: The 3-amino group is a key feature of the 1H-indazol-3-amine scaffold and often acts as a crucial hydrogen bond donor, interacting with the hinge region of kinases. nih.gov Modifications to this group can have a profound impact on activity:

Acylation: Converting the amine to an amide can alter its hydrogen bonding capabilities and introduce new points of interaction.

Alkylation: Further alkylation of the amine can reduce its hydrogen bonding capacity but may lead to new hydrophobic interactions.

Incorporation into Rings: The amine can be incorporated into a heterocyclic ring system to explore different spatial arrangements and interactions.

Systematic N-methylation of peptide backbones has shown that this modification can decrease proteolytic degradation but may also hinder the formation of the bioactive conformation required for target binding. nih.gov

Role of Peripheral Functional Groups in Potency, Selectivity, and Efficacy

Beyond the core indazole structure, the introduction of various peripheral functional groups is a key strategy for optimizing the pharmacological profile of these derivatives. nih.gov These groups can be attached at different positions of the indazole ring or on substituents extending from the core.

The strategic placement of functional groups can influence:

Potency: By introducing additional binding interactions with the target protein, such as hydrogen bonds, ionic interactions, or hydrophobic interactions. For example, the addition of a piperazine (B1678402) group was found to be important for the enzymatic and cellular activity of certain 1H-indazol-3-amine derivatives. nih.gov

Selectivity: By designing groups that specifically interact with features unique to the desired target, while avoiding interactions with off-target proteins. This is crucial for minimizing side effects.

Pharmacokinetic Properties: By modifying properties like solubility, metabolic stability, and plasma protein binding. For instance, the introduction of polar groups can improve solubility, while certain cyclic structures can enhance metabolic stability.

In the development of inhibitors for various kinases, the optimization of peripheral groups has been instrumental in achieving the desired potency and selectivity. nih.gov For example, in a series of indazole-based inhibitors, modifications to a piperidine (B6355638) moiety led to significant improvements in activity. nih.gov

Strategic Design Principles for Enhanced Bioactivity and Target Specificity

The design of potent and selective this compound derivatives relies on a set of strategic principles that leverage the SAR data discussed above.

Key design strategies include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. nih.govnih.gov This approach involves using computational modeling and X-ray crystallography to visualize how a compound binds to its target. This information can then be used to design new derivatives with improved interactions.

Fragment-Based Drug Design (FBDD): This strategy involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. nih.gov

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. estranky.sk For example, replacing a hydrogen atom with a fluorine atom is a common bioisosteric replacement. estranky.sk

Scaffold Hopping: This involves replacing the core scaffold of a molecule with a different chemical structure while maintaining the key binding interactions. This can lead to the discovery of novel chemical series with improved properties. nih.gov

Molecular Hybridization: This strategy involves combining structural features from two or more different known active compounds to create a new hybrid molecule with potentially enhanced activity. nih.gov

Computational Chemistry and in Silico Approaches in Research on 6 Bromo N Methyl 1h Indazol 3 Amine

Molecular Docking Simulations for Binding Mode Prediction and Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the binding modes of compounds derived from 6-bromo-N-methyl-1H-indazol-3-amine. For instance, in the development of CDK8 and CDK19 inhibitors, docking studies of a derivative, referred to as compound 6, revealed its high affinity for the ATP binding site of these kinases. nih.gov These simulations have shown that despite the presence of the 3-aminoindazole group, which could potentially act as a hinge-binding motif, the pyridine (B92270) core of the derivative preferentially interacts with the kinase hinge region. nih.gov

Furthermore, the crystal structure of a related analog, compound 25, in complex with the CDK8/cyclin C kinase domain confirmed the binding mode predicted by docking. nih.gov The 3-aminoindazole moiety of these compounds is predicted to engage with the hinge region of the kinase. nih.gov The docking studies for these derivatives have been crucial in understanding and optimizing the structure-activity relationship for enhanced kinase inhibition.

Key interactions observed in the docking of a derivative of this compound with the CDK8 kinase domain include a cation-π interaction between the indazole phenyl ring and an arginine residue (Arg365). nih.gov This interaction is a result of the insertion of the C-terminal domain of CDK8 into the ATP binding site. nih.gov

Table 1: Predicted Interactions of a this compound Derivative with Kinase Targets

| Derivative Feature | Interacting Kinase Residue | Type of Interaction |

|---|---|---|

| Pyridine Core | Kinase Hinge Region | Hydrogen Bonding |

| Indazole Phenyl Ring | Arg365 | Cation-π Interaction |

| 3-Amino Group | Kinase Hinge Region | Predicted Interaction |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Analysis

While specific molecular dynamics (MD) simulation data for this compound is not available, the stability of complexes formed by its derivatives has been a key focus of research. MD simulations are critical for assessing the conformational flexibility and stability of the ligand-protein complex over time. For derivatives of this compound, these simulations would provide insights into the dynamic behavior of the compound within the kinase's ATP binding pocket, complementing the static picture provided by molecular docking.

Computational Pharmacokinetic Property Prediction and Optimization

Computational methods are heavily employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, and derivatives of this compound are no exception. For a key derivative, compound 6, in silico predictions and subsequent in vivo pharmacokinetic studies revealed challenges such as moderate to high clearance and suboptimal aqueous solubility. nih.govnih.gov

The initial derivative, compound 6, had a measured logD of 3.5, and efforts were focused on reducing lipophilicity to decrease metabolic clearance and improve solubility. nih.gov Computational tools were used to guide the modification of the parent structure. For example, the introduction of polar groups was explored to enhance metabolic stability and aqueous solubility. nih.gov

Subsequent derivatives were designed with the aid of computational predictions to improve the pharmacokinetic profile. For instance, a later-generation compound, compound 109, was developed which showed a significantly better predicted human pharmacokinetic profile compared to the initial compound 6, with predicted liver blood flow clearance of approximately 31% for compound 109 versus about 76% for compound 6. acs.org

Table 2: In Silico and In Vivo Pharmacokinetic Parameters of a Derivative (Compound 6) of this compound

| Parameter | Mouse | Rat | Dog | Human (Predicted) |

|---|---|---|---|---|

| Clearance (L/h/kg) | 1.87 | 1.54 | 0.84 | ~0.88 |

| Volume of Distribution (Vd) (L/kg) | 1.08 | 1.53 | 0.74 | N/A |

| Half-life (t1/2) (h) | 0.55 | 0.97 | 0.70 | N/A |

| Bioavailability (F) (%) | N/A | N/A | 126 | N/A |

| Liver Blood Flow (%) | N/A | N/A | N/A | ~76 |

Data sourced from a study on CDK8/19 inhibitors. nih.govnih.gov

Future Research Directions and Perspectives

Exploration of Unexplored Therapeutic Avenues for 6-bromo-N-methyl-1H-indazol-3-amine Derivatives

The 6-bromo-1H-indazol-3-amine scaffold has demonstrated considerable promise in the development of treatments for a range of diseases, particularly in oncology and neurology. uq.edu.au Derivatives of this core structure have been investigated for their potent inhibitory effects on various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. uq.edu.au

Further research into derivatives of this compound could expand their therapeutic applications. One promising, yet relatively unexplored, area is in the treatment of neuroinflammatory and neurodegenerative diseases. While some indazole derivatives have been investigated for Alzheimer's disease, the potential of this compound derivatives in conditions such as Parkinson's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis remains largely untapped. The known ability of related indazole compounds to modulate kinase pathways involved in inflammation suggests that derivatives of this compound could be designed to target key inflammatory mediators in the central nervous system.

Another area of interest is in the development of novel antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the discovery of new classes of antibiotics. The 6-bromo-1H-indazole scaffold, when incorporated into more complex molecules like 1,2,3-triazole analogues, has shown potential for antimicrobial activity. This suggests that a systematic exploration of this compound derivatives against a broad spectrum of bacteria and fungi could yield promising new lead compounds.

Finally, the potential of these derivatives in treating rare diseases, particularly those driven by specific kinase mutations, should not be overlooked. The adaptability of the this compound scaffold allows for fine-tuning of its structure to achieve high selectivity for specific enzyme targets, making it an ideal candidate for personalized medicine approaches.

| Therapeutic Area | Potential Targets | Rationale |

| Neurodegenerative Diseases | Kinases involved in neuroinflammation (e.g., JNK, p38) | Modulation of inflammatory pathways in the CNS. |

| Infectious Diseases | Bacterial and fungal enzymes | Development of novel antimicrobial agents to combat resistance. |

| Rare Cancers | Specific mutated kinases | High selectivity potential for targeted and personalized therapies. |

Development of Novel and Efficient Synthetic Methodologies

The advancement of therapeutic applications for this compound derivatives is intrinsically linked to the development of efficient and versatile synthetic routes. While methods for the synthesis of the parent compound, 6-bromo-1H-indazol-3-amine, exist, the development of novel methodologies for its N-methylation and subsequent derivatization is a key area for future research.

One promising approach is the use of flow chemistry for the synthesis of this compound and its derivatives. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for rapid reaction optimization. The development of a continuous-flow process for the key synthetic steps could significantly accelerate the production of a diverse library of derivatives for biological screening.

Furthermore, the exploration of green chemistry principles in the synthesis of these compounds is of growing importance. This includes the use of more environmentally benign solvents, catalysts, and reagents. For instance, the development of catalytic C-H activation methods for the direct functionalization of the indazole core would represent a significant step forward in terms of atom economy and waste reduction compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

The table below summarizes potential areas for improvement in the synthesis of this compound derivatives.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Development of continuous-flow processes for key synthetic steps. |

| Green Chemistry | Reduced environmental impact and waste. | Use of greener solvents, catalysts, and reagents. |

| C-H Activation | Increased atom economy and synthetic efficiency. | Direct functionalization of the indazole core. |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A deeper understanding of the molecular and cellular mechanisms of action of this compound derivatives is crucial for their rational design and optimization as therapeutic agents. While some derivatives have been shown to act as kinase inhibitors, detailed mechanistic studies are often lacking.

Future research should focus on elucidating the precise binding modes of these compounds with their protein targets. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the drug-target complexes, revealing key interactions that can be exploited for the design of more potent and selective inhibitors.

In addition to target engagement, it is important to investigate the downstream cellular effects of these compounds. This includes comprehensive studies on their impact on cell signaling pathways, cell cycle progression, and apoptosis. For instance, some 6-bromo-1H-indazol-3-amine derivatives have been shown to induce apoptosis in cancer cells, and future studies should aim to unravel the specific apoptotic pathways that are activated.

Furthermore, the use of advanced techniques such as chemoproteomics can help to identify the full spectrum of protein targets for a given compound within the cell. This can lead to the discovery of novel mechanisms of action and potential off-target effects that need to be considered during drug development.

| Investigation Technique | Information Gained | Research Goal |

| X-ray Crystallography/Cryo-EM | High-resolution 3D structure of drug-target complexes. | Elucidation of precise binding modes and key interactions. |

| Cell-based Assays | Effects on cell signaling, cell cycle, and apoptosis. | Understanding the downstream cellular consequences of target inhibition. |

| Chemoproteomics | Identification of the complete set of protein targets. | Discovery of novel mechanisms and potential off-target effects. |

Emerging Applications in Chemical Biology and Probe Development

The development of chemical probes derived from this compound represents a significant and largely unexplored future research direction. Chemical probes are essential tools in chemical biology for the study of protein function and for the validation of new drug targets.

One potential application is the development of fluorescently labeled derivatives of this compound. These fluorescent probes could be used in cellular imaging studies to visualize the subcellular localization of their protein targets and to monitor their engagement with the probe in real-time.

Another exciting avenue is the design of photoaffinity probes. These probes can be used to covalently label their protein targets upon photoactivation, enabling their identification and characterization from complex biological samples. This would be particularly valuable for identifying the targets of derivatives with unknown mechanisms of action.

Furthermore, the incorporation of "clickable" functional groups, such as alkynes or azides, into the this compound scaffold would allow for its use in a variety of chemical biology applications, including activity-based protein profiling and target deconvolution studies.

The development of such chemical biology tools would not only advance our understanding of the biological roles of the targets of this compound derivatives but would also facilitate the discovery and validation of new therapeutic targets.

| Probe Type | Application | Potential Impact |

| Fluorescent Probes | Cellular imaging and target engagement studies. | Real-time visualization of drug-target interactions in living cells. |

| Photoaffinity Probes | Covalent labeling and identification of protein targets. | Target deconvolution for compounds with unknown mechanisms of action. |

| Clickable Probes | Activity-based protein profiling and target identification. | Versatile tools for a wide range of chemical biology applications. |

常见问题

Q. Basic

- Co-solvents : Use DMSO/PEG-300 mixtures (e.g., 10% DMSO, 40% PEG-300, 50% saline).

- Sonication : Brief sonication (10–15 min) at 37°C to disperse aggregates.

- Salt formation : Explore hydrochloride or phosphate salts if ionizable groups are present. Storage at 2–8°C in amber vials prevents degradation .

How can computational modeling guide the design of this compound derivatives with enhanced target affinity?

Q. Advanced

- Docking studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases).

- QSAR models : Correlate substituent electronic properties (Hammett constants) with bioactivity data from analogs.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. These methods were applied to optimize indazole-based cholinesterase inhibitors .

What are the key stability considerations for long-term storage of this compound?

Q. Basic

- Temperature : Store at –80°C for >6 months; –20°C for <1 month.

- Light sensitivity : Use amber vials to prevent photodegradation.

- Humidity : Desiccate to avoid hydrolysis. Purity should be rechecked via HPLC after prolonged storage .

How do structural modifications at the N-methyl position impact bioactivity?

Advanced

Replacing the methyl group with bulkier substituents (e.g., ethyl, benzyl) can alter steric interactions with target enzymes. For example, N-benzyl analogs of indazoles show enhanced 5-HT6 receptor affinity due to π-stacking with aromatic residues. However, increased hydrophobicity may reduce solubility, requiring a balance in substituent design .

What methodologies are recommended for resolving crystallographic data inconsistencies in indazole derivatives?

Q. Advanced

- Twinned crystals : Use PLATON’s TWINABS for data integration.

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O bonds) to confirm dimerization patterns, as seen in methylated imidazopyridines.

- Validation tools : Check with checkCIF/ADDSYM to identify overlooked symmetries .

How can researchers correlate in vitro bioactivity data with in vivo efficacy for this compound?

Q. Advanced

- Pharmacokinetic profiling : Measure plasma half-life, clearance, and brain penetration in rodent models.

- Dose-response studies : Link in vitro IC50 values to effective doses in disease models (e.g., neuroinflammation assays).

- Metabolite screening : Identify active metabolites via LC-MS to account for prodrug effects. Studies on related indazoles emphasize metabolite contribution to overall efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。